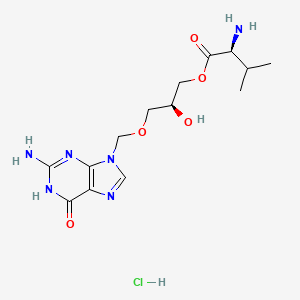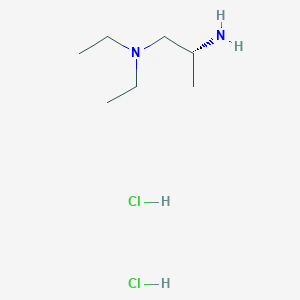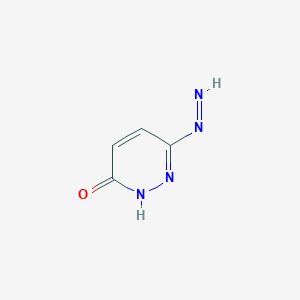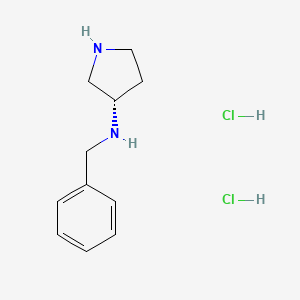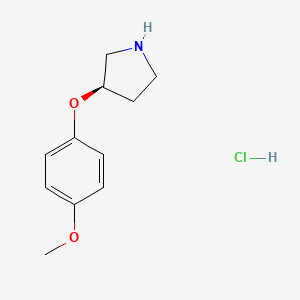
5-oxo-1H-quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1H-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H-quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses flavanones or azaflavanones as starting materials, which are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired quinolinecarbaldehyde . Another method involves the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide (NaOH) are used to introduce the formyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-oxo-1H-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-Hydroxy-3-quinolinecarboxylic acid.
Reduction: 5-Hydroxy-3-quinolinemethanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-oxo-1H-quinoline-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-oxo-1H-quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. Quinoline derivatives are known to inhibit enzymes, interact with DNA, and modulate cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-oxo-1H-quinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-hydroxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-9(11-5-7)2-1-3-10(8)13/h1-6,13H |
Clave InChI |
QXBUYGDJBCIUBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


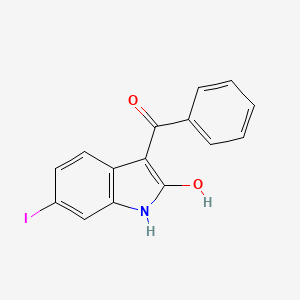


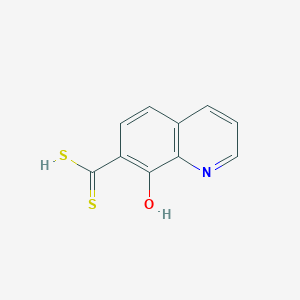
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)
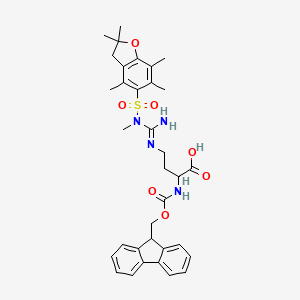
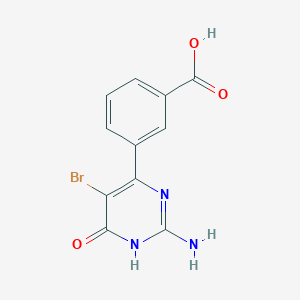
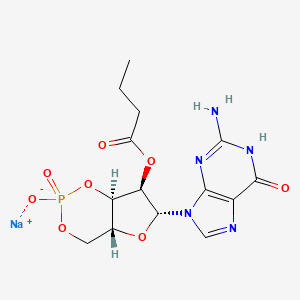
![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)
